4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Chemical Reactions Analysis
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It shows promise as a lead compound for the development of new therapeutic agents due to its biological activity.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological activity. The chloro and ethyl groups can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
4-Chloro-1H-pyrazolo[3,4-b]pyridine: Lacks the ethyl and nitro groups, which can significantly alter its biological activity and chemical reactivity.
1H-pyrrolo[2,3-b]pyridine: A structurally similar compound with different substituents, leading to different biological activities and applications.
Biological Activity
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C9H9ClN4O2 with a molecular weight of 228.65 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₉ClN₄O₂ |
Molecular Weight | 228.65 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have identified this compound as a potential anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including A172 and U87MG, with IC50 values in the micromolar range. The mechanism appears to involve the inhibition of key signaling pathways related to cell growth and apoptosis.
Inhibition of TBK1
The compound has been explored as an inhibitor of TANK-binding kinase 1 (TBK1), a crucial regulator in immune response and cancer progression. In vitro assays demonstrated that it effectively inhibited TBK1 activity, leading to reduced expression of downstream interferon-stimulated genes in THP-1 and RAW264.7 cells . This suggests its potential utility in developing therapies for immune-related diseases and cancers.
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridines is heavily influenced by their structural modifications. For instance, substituents at specific positions on the pyrazole ring can enhance or diminish activity against various targets. Studies have indicated that the presence of electron-withdrawing groups like nitro and chloro significantly increases potency against TBK1 compared to other derivatives lacking these groups .
Study on Antitubercular Activity
A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives, including this compound, and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The results indicated promising antituberculotic activity for several derivatives with specific substitutions on the pyrazole ring .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer and immune responses. These studies revealed favorable binding affinities and highlighted critical interactions that could be exploited for drug design .
Properties
Molecular Formula |
C8H7ClN4O2 |
---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
4-chloro-1-ethyl-5-nitropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3 |
InChI Key |
UKXXVHNHIRFRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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